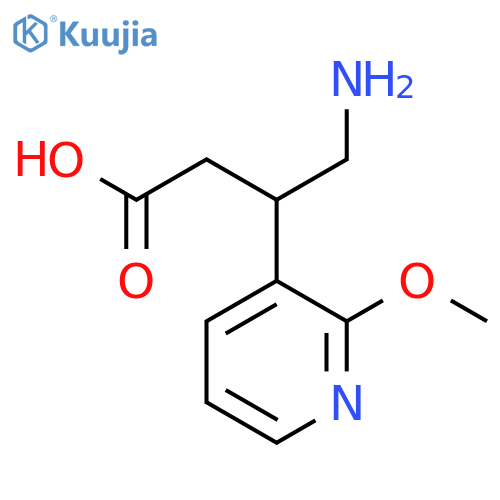

Cas no 1553649-85-6 (4-amino-3-(2-methoxypyridin-3-yl)butanoic acid)

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid

- EN300-1824681

- 1553649-85-6

-

- インチ: 1S/C10H14N2O3/c1-15-10-8(3-2-4-12-10)7(6-11)5-9(13)14/h2-4,7H,5-6,11H2,1H3,(H,13,14)

- InChIKey: NJBHXQHIKGFEJJ-UHFFFAOYSA-N

- SMILES: O(C)C1C(=CC=CN=1)C(CN)CC(=O)O

計算された属性

- 精确分子量: 210.10044231g/mol

- 同位素质量: 210.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 5

- 複雑さ: 211

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -2.5

- トポロジー分子極性表面積: 85.4Ų

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1824681-5.0g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 5g |

$3355.0 | 2023-06-03 | ||

| Enamine | EN300-1824681-2.5g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1824681-10.0g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 10g |

$4974.0 | 2023-06-03 | ||

| Enamine | EN300-1824681-1.0g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 1g |

$1157.0 | 2023-06-03 | ||

| Enamine | EN300-1824681-0.25g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1824681-0.1g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1824681-10g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1824681-0.5g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1824681-1g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1824681-0.05g |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid |

1553649-85-6 | 0.05g |

$827.0 | 2023-09-19 |

4-amino-3-(2-methoxypyridin-3-yl)butanoic acid 関連文献

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

4-amino-3-(2-methoxypyridin-3-yl)butanoic acidに関する追加情報

4-Amino-3-(2-Methoxypyridin-3-yl)butanoic Acid (CAS No. 1553649-85-6): An Emerging Compound in Medicinal Chemistry

4-Amino-3-(2-methoxypyridin-3-yl)butanoic acid (CAS No. 1553649-85-6) is a promising compound in the field of medicinal chemistry, drawing significant attention due to its unique structural features and potential therapeutic applications. This compound, also known as 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid, is a derivative of amino acids and pyridine, making it a valuable candidate for various biochemical and pharmaceutical studies.

The molecular structure of 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid consists of an amino group, a carboxylic acid group, and a 2-methoxypyridine moiety. These functional groups contribute to its diverse chemical properties and biological activities. The presence of the methoxy group on the pyridine ring enhances the compound's lipophilicity, which is crucial for its ability to cross cell membranes and interact with biological targets.

Recent studies have highlighted the potential of 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as the glutamate and GABA systems, which are implicated in conditions like epilepsy and anxiety disorders. The ability to influence these systems makes 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid a promising lead for developing new drugs.

In addition to its neurological applications, 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation. This property suggests that 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid could be useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid has also been studied extensively. Preclinical data indicate that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound's metabolism primarily occurs in the liver, where it undergoes oxidative and conjugative processes. These metabolic pathways help to eliminate the compound from the body efficiently while maintaining its therapeutic effects.

To further explore the potential of 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens of this compound in human subjects. Preliminary results from phase I trials have shown that 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid is well-tolerated with minimal side effects, paving the way for more advanced clinical studies.

The synthetic routes for producing 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid have been optimized to ensure high yields and purity. Common methods involve multistep reactions starting from commercially available precursors such as 2-methoxypyridine and amino acids. These synthetic strategies are designed to be scalable and cost-effective, making it feasible to produce large quantities of this compound for both research and commercial purposes.

In conclusion, 4-amino-3-(2-methoxypyridin-3-yl)butanoic acid (CAS No. 1553649-85-6) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Its potential applications in treating neurological disorders, inflammatory diseases, and other conditions make it an exciting area of ongoing research and development. As more clinical data become available, it is likely that this compound will play a crucial role in advancing therapeutic options for patients.

1553649-85-6 (4-amino-3-(2-methoxypyridin-3-yl)butanoic acid) Related Products

- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)

- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)

- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)